molecular formula C6H4BBrF3NO2 B13129181 (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid

(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B13129181
M. Wt: 269.81 g/mol
InChI Key: QBFQUBLUXWZGDD-UHFFFAOYSA-N
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Description

(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a specialized heteroaromatic building block designed for Suzuki-Miyaura cross-coupling reactions, a transition metal-catalyzed process widely regarded as the gold standard for carbon-carbon bond formation, particularly in the construction of biaryl motifs . The presence of both a bromo and a trifluoromethyl group on the pyridine ring provides a multifaceted handle for further functionalization. The boronic acid group serves as the key functional site for cross-coupling, enabling the efficient transfer of the pyridyl fragment to a palladium catalyst to forge new C-C bonds with a variety of electrophilic partners . The bromine substituent offers a complementary site for sequential functionalization via metal-catalyzed cross-coupling, allowing for the synthesis of complex, highly substituted pyridine derivatives. The incorporation of the trifluoromethyl group is of significant interest in medicinal and agrochemical research, as this moiety is known to profoundly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity . This makes the compound a valuable intermediate for constructing potential kinase inhibitors and exploring novel antimicrobial agents . Its primary research value lies in the efficient synthesis of diverse compound libraries for drug discovery and the development of advanced materials.

Properties

Molecular Formula

C6H4BBrF3NO2

Molecular Weight

269.81 g/mol

IUPAC Name

[6-bromo-5-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H4BBrF3NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H

InChI Key

QBFQUBLUXWZGDD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)Br)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Method Description

This modern catalytic method enables direct borylation of C–H bonds in trifluoromethyl-substituted pyridines, including those with bromine substituents, under mild conditions. The procedure typically involves:

  • Use of an iridium precatalyst such as [Ir(OMe)(COD)]2
  • Ligands like 4,4-di-tert-butyl bipyridine (dtbbpy)
  • Pinacolborane (HBPin) as the boron source
  • Heating at 80 °C under nitrogen atmosphere

The reaction proceeds via selective activation of the pyridine C–H bond adjacent to the trifluoromethyl group, allowing installation of the boronic ester which can be hydrolyzed to the boronic acid.

Research Findings and Yields

  • Selective borylation at the 6-position (ortho to bromine) is achieved with substrates bearing 2-bromo and 3-trifluoromethyl substituents.
  • The presence of a bromine substituent at the 2-position reduces conversion efficiency somewhat but still affords acceptable yields.
  • The reaction is typically complete within several hours and monitored by GC–MS or TLC.
  • Isolated yields for similar substrates range from moderate to good (approximately 60–83% depending on substituents).

General Procedure (Adapted)

Step Reagents & Conditions Notes
1 Mix iridium precatalyst (1 mol %), dtbbpy ligand (2 mol %) In Schlenk flask under nitrogen
2 Add pinacolborane (1.5 equiv) and trifluoromethylpyridine (1 equiv) Use micropipette for liquid addition
3 Heat at 80 °C in oil bath, stir until completion (monitored by GC–MS) Typically 2–4 hours
4 Cool, open to air, extract with dichloromethane, evaporate solvent Purify by silica gel chromatography

This method is advantageous for its directness and mild conditions without needing pre-functionalization of the pyridine ring.

Palladium-Catalyzed Cross-Coupling with Diboron Reagents

Method Description

This classical approach involves the palladium-catalyzed borylation of halopyridines (e.g., 6-bromo-5-(trifluoromethyl)pyridine) using tetraalkoxydiboron or dialkoxyhydroborane reagents. The reaction typically requires:

  • A palladium catalyst (e.g., PdCl2 or Pd(PPh3)4)
  • Base such as cesium carbonate or potassium carbonate
  • A suitable solvent like dioxane
  • Heating to 80–100 °C under inert atmosphere

Research Findings and Conditions

  • The halogen-metal exchange or direct palladium-catalyzed borylation proceeds efficiently with bromopyridines.
  • The carbonate base facilitates the transmetalation step.
  • Reaction times vary from 2 to 4 hours.
  • Yields are generally good, often exceeding 70%.
  • The reaction is sensitive to moisture and air, requiring inert atmosphere handling.

Typical Reaction Parameters (From Patent CN111303020A)

Parameter Value/Range
Catalyst Palladium chloride (PdCl2)
Base Cesium carbonate preferred
Solvent Dioxane
Temperature 80–100 °C
Reaction time 2–4 hours
Molar ratios (substrate:catalyst) 5–7:1

The product is isolated after aqueous workup and purification by column chromatography.

Metal-Halogen Exchange Followed by Borylation

Method Description

This approach uses a strong base (e.g., n-butyllithium) to perform halogen-metal exchange on the bromopyridine, generating a lithiated intermediate that is subsequently quenched with trialkylborates (e.g., trimethyl borate) to afford the boronic acid after acidic workup.

Advantages and Challenges

  • Offers regioselective functionalization at the halogen site.
  • Requires low-temperature conditions (typically −78 °C) to control reactivity.
  • Sensitive to moisture and air; requires anhydrous and inert atmosphere.
  • Can be challenging with electron-withdrawing groups like trifluoromethyl due to possible side reactions.

Typical Procedure Parameters

Step Conditions
Halogen-metal exchange n-BuLi in THF at −78 °C
Borylation Addition of trialkylborate at low temperature
Workup Acidic quench (e.g., HCl) to yield boronic acid

This method is less commonly applied for highly functionalized pyridines due to sensitivity and selectivity issues but remains a viable route.

Directed Ortho-Metalation (DoM) Followed by Borylation

Method Description

DoM involves lithiation directed by a coordinating group on the pyridine ring, followed by reaction with boron electrophiles to install the boronic acid functionality.

Notes

  • Requires a suitable directing group (e.g., amino, amide) to guide lithiation.
  • Can be combined with subsequent functional group transformations.
  • Offers high regioselectivity but can be limited by substrate scope.

Summary Table of Preparation Methods

Method Catalyst/Base Conditions Advantages Yield Range (%) Notes
Iridium-Catalyzed C–H Borylation [Ir(OMe)(COD)]2, dtbbpy ligand 80 °C, inert atmosphere Direct, mild, selective 60–83 Sensitive to substituent effects
Pd-Catalyzed Cross-Coupling PdCl2, Cs2CO3 80–100 °C, inert atmosphere Well-established, good yields >70 Requires pre-halogenated substrate
Metal-Halogen Exchange + Borylation n-BuLi, trialkylborate −78 °C, inert atmosphere Regioselective at halogen site Variable Sensitive, requires low temperature
Directed Ortho-Metalation + Borylation Strong base, boron electrophile Low temperature High regioselectivity Variable Needs directing group, substrate dependent

Additional Notes from Supporting Literature

  • The presence of trifluoromethyl and bromine substituents affects both reactivity and regioselectivity in borylation reactions.
  • Iridium-catalyzed methods are preferred for late-stage functionalization due to operational simplicity and mild conditions.
  • Palladium-catalyzed cross-coupling remains a robust method for scale-up and industrial applications.
  • Purification typically involves silica gel chromatography, with product characterization by NMR and mass spectrometry confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents.

Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry Applications
(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid is utilized as a building block in the synthesis of various pharmaceuticals. Its ability to participate in Suzuki coupling reactions makes it valuable for constructing complex molecules, particularly those targeting cancer and other diseases. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a promising candidate for drug development .

Case Studies

  • Inhibition of Enzymes : Research indicates that boronic acids can inhibit serine and cysteine proteases by forming reversible covalent bonds with hydroxyl groups in the active site of these enzymes. This property is crucial for developing drugs that target specific biological pathways.
  • Targeting Kinases : Compounds similar to this compound have been shown to effectively inhibit kinases involved in cancer progression, demonstrating its potential as a therapeutic agent in oncology .
Study Target IC50 (nM) Notes
Study 1CDK87.2High affinity ligand
Study 2CDK196.0Potent inhibitor of WNT signaling
Study 3β-catenin23Activity in colorectal carcinoma cells

Agrochemical Applications

The compound's derivatives, particularly those containing trifluoromethyl groups, have found extensive use in the agrochemical industry. These compounds are effective in protecting crops from pests and diseases due to their unique chemical properties.

Examples of Agrochemical Uses

  • Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced into the market, used as a herbicide.
  • Marketed Products : Over 20 new agrochemicals containing trifluoromethylpyridine moieties have been developed, highlighting the compound's importance in agricultural applications .

Materials Science

In addition to its biological applications, this compound has been explored for its potential use in materials science. Its ability to form stable complexes with various substrates allows for the development of novel materials with tailored properties.

Research Insights

  • Recent studies have indicated that boronic acids can be used to create functional materials that exhibit specific electronic or optical properties. These materials can be utilized in sensors or electronic devices, expanding the compound's application beyond traditional chemistry .

Mechanism of Action

The primary mechanism of action for (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity (pKa) of arylboronic acids is influenced by electronic effects (inductive and resonance) and steric hindrance. The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing inductive effect, lowering the pKa compared to non-fluorinated analogs. The bromine atom at position 6 further enhances acidity via its electron-withdrawing nature. For example:

  • (5-Trifluoromethylpyridin-3-yl)boronic acid (C₆H₅BF₃NO₂, MW 190.92 g/mol) lacks the bromine substituent, resulting in a higher pKa than the target compound .
  • (6-Fluoro-3-pyridinyl)boronic acid (C₅H₄BFNO₂, MW 139.90 g/mol) has a fluorine atom instead of bromine, leading to weaker electron withdrawal and lower acidity compared to the brominated analog .

Table 1: Acidity and Substituent Effects

Compound Substituents pKa (Estimated) Reactivity in Suzuki Coupling
(6-Bromo-5-CF₃-pyridin-3-yl)boronic acid -Br (C6), -CF₃ (C5) ~6.8–7.2 High (dual functionalization)
(5-CF₃-pyridin-3-yl)boronic acid -CF₃ (C5) ~7.5–8.0 Moderate
(6-Fluoro-3-pyridinyl)boronic acid -F (C6) ~8.2–8.5 Moderate
(6-Bromo-4-methylpyridin-3-yl)boronic acid -Br (C6), -CH₃ (C4) ~7.5–8.0 Moderate (steric hindrance)

Data derived from electronic effect trends in

Steric and Electronic Effects in Cross-Coupling Reactions

The position and size of substituents critically influence Suzuki–Miyaura coupling efficiency:

  • The bromine atom in (6-bromo-5-CF₃-pyridin-3-yl)boronic acid introduces steric bulk, which may reduce coupling yields with sterically hindered substrates. For example, ortho-substituted aryl halides often show lower reactivity due to steric clashes .
  • In contrast, (5-CF₃-pyridin-3-yl)boronic acid (without bromine) exhibits higher coupling yields with bulky partners, as seen in the synthesis of meriolins (63–65% yields) .
  • (2-Chloro-6-CF₃-pyridin-3-yl)boronic acid (C₆H₄BClF₃NO₂) replaces bromine with chlorine, reducing steric hindrance but maintaining strong electron withdrawal, enabling efficient coupling in pharmaceutical intermediates .

Physicochemical Properties

Table 2: Key Physicochemical Comparisons

Property (6-Bromo-5-CF₃-pyridin-3-yl)boronic acid (5-CF₃-pyridin-3-yl)boronic acid (6-Fluoro-3-pyridinyl)boronic acid
Molecular Weight (g/mol) 258.94 190.92 139.90
Solubility DMSO, CH₂Cl₂ DMSO, EtOH DMSO, H₂O (partial)
Melting Point (°C) 180–185 (decomposes) 160–165 145–150
UV λₘₐₓ (nm) 265 (pH-dependent) 260 255

Data from

Biological Activity

(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biological applications, including drug design and development.

  • Molecular Formula : C6_6H5_5BF3_3NO2_2
  • Molecular Weight : 190.92 g/mol
  • CAS Number : 868662-36-6

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, it has shown significant inhibitory effects on the proliferation of cancer cells, with IC50_{50} values indicating potent activity:

Cell Line IC50_{50} (µM) Reference
MCF-70.304
Km-120.056

These findings suggest that this compound may serve as a lead compound for the development of new anticancer therapies.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has been found to selectively inhibit certain cytochrome P450 isoforms, which are crucial in drug metabolism:

Enzyme Inhibition Activity Reference
CYP2C9Low
Other IsoformsMinimal

This selectivity suggests a favorable profile for potential therapeutic applications with reduced risk of drug-drug interactions.

Case Studies

In a recent study, this compound was tested in vitro against several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. The mechanism involved the activation of caspase cascades and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

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